Dansyl-L-arginine

Vue d'ensemble

Description

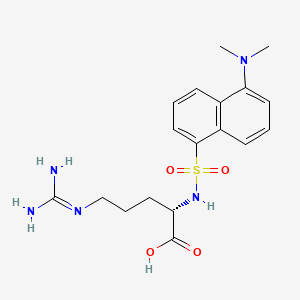

Dansyl-L-arginine is a compound that combines the amino acid L-arginine with a dansyl group. The dansyl group, derived from dansyl chloride, is a fluorescent moiety that is often used in biochemical applications to label and detect molecules. This compound is particularly useful in studying enzyme activities and protein interactions due to its fluorescent properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-arginine typically involves the reaction of L-arginine with dansyl chloride. The reaction is carried out in an alkaline medium, usually with sodium bicarbonate, to facilitate the nucleophilic attack of the amino group of L-arginine on the sulfonyl chloride group of dansyl chloride. The reaction is generally performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale peptide synthesis and dansylation reactions would apply. This includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

Dansyl-L-arginine primarily undergoes substitution reactions due to the presence of the dansyl group. The amino group of L-arginine can react with various electrophiles, while the dansyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Dansylation Reaction: Dansyl chloride is the primary reagent used for the dansylation of L-arginine.

Major Products

The major product of the dansylation reaction is this compound itself. Hydrolysis reactions yield free L-arginine and dansyl derivatives, which can be detected by their fluorescent properties.

Applications De Recherche Scientifique

Dansyl-L-arginine is a fluorescent compound with a variety of applications in scientific research, including its use as a fluorescent marker/probe .

Scientific Research Applications

- Fluorescent Marker/Probe: this compound contains an N-terminal fluorophore (dansyl), which makes it useful as a fluorescent marker and probe in various applications .

- Enantioseparation: Dansyl amino acids can undergo enantioseparation using L-arginine-modified polydopamine-coated capillaries in chiral ligand exchange capillary electrochromatography .

- Drug Binding Site Analysis: Dansylated amino acids, including this compound, can serve as site-specific markers for drug pockets on human serum albumin (HSA) due to their intrinsic fluorescence. HSA has two primary binding sites for drug molecules, and these sites selectively bind different dansylated amino acid compounds .

- Enzyme Kinetics Study: this compound can be utilized for studying the enzyme kinetics of L-glutamic dehydrogenase, exhibiting its potential in enzyme assays and related applications .

- Trypsin and Trypsinogen Interaction Studies: this compound interacts with trypsin and trypsinogen, and fluorescence intensity changes can be measured upon complex formation. Trypsinogen has one binding site for this compound, while trypsin has at least two binding sites, one in the active site and another possibly in an allosteric site .

Case Studies

- Enantioseparation of Amino Acids: A novel L-arginine (L-Arg)-modified polydopamine (PDA)-coated capillary (PDA/L-Arg@capillary) was fabricated using the basic amino-acid-induced PDA co-deposition strategy. It was employed to constitute a new chiral ligand exchange capillary electrochromatography (CLE-CEC) method for the high-performance enantioseparation of D,L-amino acids (D,L-AAs) with L-Arg as the immobilized chiral ligand coordinating with the central metal ion Zn(II) as running buffer .

- Antibiotic Tolerance: Arginine metabolism is involved in antibiotic tolerance within a biofilm, and the restriction of arginine induces antibiotic tolerance in Staphylococcus aureus communities .

Mécanisme D'action

Dansyl-L-arginine exerts its effects primarily through its fluorescent properties. The dansyl group absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful for studying enzyme activities and protein interactions. The molecular targets of this compound include enzymes such as trypsin, where it binds to the active site and can be used to measure enzyme kinetics .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dansyl-L-lysine: Another dansylated amino acid used for similar applications in enzyme studies and protein interactions.

Dansyl-L-glutamate: Used in the study of neurotransmitter activities and receptor interactions.

Dansyl-L-aspartate: Employed in the analysis of metabolic pathways and enzyme activities.

Uniqueness

Dansyl-L-arginine is unique due to its specific interaction with enzymes like trypsin, making it particularly useful in studying proteolytic activities. Its fluorescent properties also make it a valuable tool in various biochemical and clinical assays .

Activité Biologique

Dansyl-L-arginine is a fluorescent derivative of the amino acid L-arginine, which has garnered attention for its biological activities, particularly in the context of cellular signaling, enzyme inhibition, and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by its dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group attached to L-arginine. This modification enhances its fluorescence properties, making it useful for studying protein interactions and cellular processes. The compound acts primarily through:

- Inhibition of Enzymes : this compound has been shown to inhibit certain enzymes, including cholinesterases, which are critical for neurotransmitter degradation .

- Cell Signaling Modulation : It influences various signaling pathways involving nitric oxide (NO) production, which is pivotal in vascular biology and immune responses.

1. Antimicrobial Effects

Research indicates that L-arginine derivatives can alter bacterial metabolism and inhibit coaggregation among oral bacteria, potentially destabilizing biofilms. This property may enhance the efficacy of antimicrobial agents against biofilms that are resistant to traditional treatments .

2. Inflammatory Response Modulation

L-arginine has been implicated in reducing inflammatory responses. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines in various cell types, thereby mitigating oxidative stress and promoting cell survival under inflammatory conditions .

3. Wound Healing and Immune Function

Oral supplementation of L-arginine has been associated with improved wound healing and enhanced T-cell-mediated immune responses. In clinical studies involving healthy volunteers, L-arginine supplementation significantly increased collagen deposition in wounds, suggesting a role in tissue repair mechanisms .

Case Study 1: Wound Healing Enhancement

In a controlled study involving 36 healthy volunteers, participants received either L-arginine supplements or placebo. Results indicated a statistically significant increase in collagen synthesis in those receiving L-arginine, highlighting its potential therapeutic role in enhancing wound healing.

| Group | Hydroxyproline (nmol/cm) | p-value |

|---|---|---|

| Control | 10.1 ± 2.32 | |

| Arginine Aspartate | 17.57 ± 2.16 | 0.028 |

| Arginine Hydrochloride | 23.85 ± 2.16 | <0.001 |

Case Study 2: Anti-inflammatory Effects

In an experiment using IPEC-J2 cells exposed to lipopolysaccharides (LPS), L-arginine treatment resulted in decreased levels of oxidative stress markers and inflammatory cytokines:

| Parameter | Control (LPS) | L-Arginine Treatment |

|---|---|---|

| TLR4 Expression | High | Low |

| ROS Production | High | Reduced |

| Cytokines (e.g., IL-6) | Elevated | Significantly Lowered |

Propriétés

IUPAC Name |

5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4S/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBPBWKDJGGGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950945 | |

| Record name | N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28217-22-3 | |

| Record name | Dansyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[5-(Dimethylamino)naphthalene-1-sulfonyl]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.